![molecular formula C17H18N6 B6458877 2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine CAS No. 2549008-81-1](/img/structure/B6458877.png)
2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine
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Overview
Description
The compound “2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine” belongs to the class of imidazo[1,2-b]pyridazines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Treatment of Multiple Myeloma
This compound has been found to be effective in the treatment of multiple myeloma , a type of blood cancer . It inhibits the transforming growth factor-β activated kinase (TAK1), which is upregulated and overexpressed in multiple myeloma . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC 50 of 55 nM .
Inhibition of TAK1 Kinase
The compound has been found to inhibit TAK1 at nanomolar concentrations . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .
Potential Anti-Cancer Therapeutics
The compound and its analogs have shown potential to be translated into anti-cancer therapeutics . They inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI 50 values as low as 30 nM .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives, which are structurally related to the compound , have been used in optoelectronic devices .
Sensors
These derivatives have also been used in the development of sensors .
Emitters for Confocal Microscopy and Imaging
The derivatives have been used as emitters for confocal microscopy and imaging .
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by dysregulated and proliferative plasma cells .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine moiety dictate kinase selectivity and potency . The compound inhibits the enzymatic activity of TAK1 at nanomolar concentrations .
Biochemical Pathways
TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound disrupts these signaling pathways, leading to downstream effects on cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests it has good bioavailability .
Result of Action
The compound and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This indicates that the compound has the potential to be translated into anti-MM therapeutics .
properties
IUPAC Name |
6-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-2-7-18-15(3-1)21-11-13-6-9-22(14(13)12-21)17-5-4-16-19-8-10-23(16)20-17/h1-5,7-8,10,13-14H,6,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWXTWXJKIRFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NN5C=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{Imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine |
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